Product packaging for Trestolone(Cat. No.:CAS No. 3764-87-2)

Trestolone

Cat. No.: B1663297
CAS No.: 3764-87-2
M. Wt: 288.4 g/mol
InChI Key: YSGQGNQWBLYHPE-CFUSNLFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Androgen Receptor Binding

Trestolone demonstrates a high binding affinity for androgen receptors (ARs) located in various tissues, including muscle swolverine.comswolverine.comswolverine.comswolverine.com. This direct binding initiates a cascade of events at the cellular level, stimulating protein synthesis and promoting muscle hypertrophy swolverine.comswolverine.comundimebahia.com.br. Research indicates that this compound's binding affinity for androgen receptors is significantly higher than that of endogenous testosterone (B1683101), with competitive binding assays showing it to be 2 to 3 times greater than testosterone (Ki = 0.8 nM for this compound vs. 2.2 nM for testosterone) . Furthermore, in bioassays, this compound has been shown to be ten times more potent than both testosterone and dihydrotestosterone (B1667394) (DHT) in activating AR-driven gene expression researchgate.net. Unlike testosterone, this compound does not undergo 5α-reduction to DHT, a metabolite associated with certain androgenic side effects swolverine.comswolverine.comswolverine.comswolverine.com.

Protein Synthesis and Nitrogen Retention

A key anabolic mechanism of this compound involves its capacity to enhance cellular protein construction and promote nitrogen retention within muscle tissues swolverine.comundimebahia.com.br. By binding to androgen receptors, this compound stimulates the processes necessary for increased protein synthesis, which is fundamental for muscle repair and growth swolverine.comswolverine.comundimebahia.com.br. Elevated nitrogen balance creates an optimal anabolic environment, further supporting muscle tissue development undimebahia.com.br.

Aromatization

Table 1: Comparative Receptor Binding Affinities and Potency

CompoundAndrogen Receptor Binding Affinity (Relative to Testosterone)Potency in AR-Driven Gene Expression (Relative to Testosterone/DHT)Progesterone (B1679170) Receptor Binding Activity (Relative to Progesterone)
This compound2-3x higher (Ki = 0.8 nM) , 3-4x higher researchgate.net10x more potent researchgate.netAs efficient researchgate.net
Testosterone(Baseline, Ki = 2.2 nM) (Baseline) researchgate.netLow affinity nih.gov
Dihydrotestosterone (DHT)(High, but this compound does not convert to it) swolverine.comswolverine.comswolverine.comswolverine.com(Baseline) researchgate.netLow affinity nih.gov

Table 2: Comparative Anabolic:Androgenic Ratios

CompoundAnabolic:Androgenic Ratio (Approximate)
This compound (MENT)2300:650 (intramuscularly) chemnet.com, 540:840 (vs. methyltestosterone) chemnet.com
Trenbolone500:500 chemnet.com
Oxandrolone322–630:24 swolverine.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O2 B1663297 Trestolone CAS No. 3764-87-2

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11-,14+,15-,16+,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGQGNQWBLYHPE-CFUSNLFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863270
Record name Trestolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3764-87-2
Record name MENT
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3764-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trestolone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trestolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trestolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17 beta-Hydroxy-7 alpha-methylestr-4-en-3-on
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRESTOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P3287I94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Inhibition of Follicle Stimulating Hormone Secretion

Mechanism of Gonadotropin Suppression

This compound acts as a potent inhibitor of the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland smolecule.comxn--80aabqbqbnift4db.xn--p1aiwikidoc.orgnih.govcytechpharma.combionity.compharmaoffer.comdrugbank.compharmaoffer.com. This suppressive effect on gonadotropins is a primary mechanism by which this compound influences the hypothalamic-pituitary-gonadal (HPG) axis smolecule.comswolverine.comswolverine.compharmaoffer.com. By antagonizing this axis, this compound significantly reduces the secretion of these critical hormones smolecule.com. Studies on castrated rats have shown this compound to be 12-25 times more potent than testosterone (B1683101) in suppressing serum gonadotropins researchgate.net.

Impact on Spermatogenesis

Spermatogenesis, the process of spermatozoa production in the testes, requires the presence of both FSH and the male hormone testosterone xn--80aabqbqbnift4db.xn--p1aiwikidoc.orgnih.govbionity.com. This compound's potent inhibition of FSH release creates an endocrine environment that is not conducive to optimal spermatogenesis wikidoc.orgbionity.com. Furthermore, the suppression of LH by this compound leads to a drastic reduction in endogenous testosterone production, which further impairs sperm manufacture smolecule.comwikidoc.orgnih.govcytechpharma.combionity.compharmaoffer.compharmaoffer.com. Regular administration of sufficient quantities of this compound can induce a state of temporary infertility in males, often resulting in severe oligozoospermia (low sperm count) or azoospermia (absence of sperm) smolecule.comwikidoc.orgbionity.com. This this compound-induced sterility has been observed to be quickly reversible upon discontinuation of the compound smolecule.comwikidoc.orgbionity.com.

Table 3: this compound's Impact on Hormonal Regulation

Hormone/AxisEffect of this compound
LHPotent inhibition of release from pituitary gland, leading to drastically curtailed testosterone production smolecule.comxn--80aabqbqbnift4db.xn--p1aiwikidoc.orgnih.govcytechpharma.combionity.compharmaoffer.comdrugbank.compharmaoffer.com.
FSHPotent inhibition of release from pituitary gland, creating an endocrine environment where conditions for spermatogenesis are not ideal smolecule.comxn--80aabqbqbnift4db.xn--p1aiwikidoc.orgnih.govcytechpharma.combionity.compharmaoffer.comdrugbank.compharmaoffer.com.
HPG AxisSuppresses the hypothalamic-pituitary-gonadal axis, leading to a sharp reduction in natural testosterone production, but some sources suggest it does not completely shut down the axis, aiming for a "balanced suppression" swolverine.comswolverine.comswolverine.com.
TestosteroneDecreased endogenous production due to LH suppression; this compound can largely ameliorate undesirable effects of low testosterone due to its own androgenic and anabolic properties wikidoc.org.

Pharmacological Research Aspects of Trestolone

Pharmacodynamics

Trestolone exerts its effects primarily by binding to androgen receptors (ARs), similar to endogenous androgens like testosterone (B1683101) swolverine.comswolverine.comundimebahia.com.brsmolecule.comwikipedia.org. Its distinct structure, including a methyl group at the 7-alpha position, enhances its anabolic activity and metabolic resistance swolverine.com.

Relative Anabolic and Androgenic Potency

This compound exhibits a remarkably high anabolic-to-androgenic ratio, reported as 2300:650 swolverine.com. This ratio signifies its exceptional capacity to promote muscle growth with comparatively balanced androgenic effects swolverine.comswolverine.com. Research indicates that this compound is approximately 10 times more potent than testosterone in anabolic bioassays and in its ability to suppress gonadotropin secretion helsinki.fioup.com.

A key characteristic contributing to its favorable anabolic profile is its resistance to 5α-reduction swolverine.comhelsinki.fioup.comnih.govswolverine.combioscientifica.comnih.gov. Unlike testosterone, which is converted to dihydrotestosterone (B1667394) (DHT)—a more potent androgen—in certain tissues, this compound does not undergo this conversion swolverine.comswolverine.comswolverine.com. This resistance means that this compound's action is not amplified in tissues rich in 5α-reductase, such as the prostate, potentially leading to a reduced risk of prostate-related androgenic effects compared to testosterone helsinki.fioup.comnih.govswolverine.combioscientifica.comnih.gov.

Table 1: Relative Potency Comparison

CompoundAnabolic:Androgenic Ratio swolverine.comRelative Anabolic Potency (vs. Testosterone) helsinki.fioup.com5α-Reduction
This compound2300:650~10xResistant
Testosterone100:1001xUndergoes

Mechanisms of Protein Synthesis Enhancement

This compound directly interacts with androgen receptors located in muscle tissues swolverine.comswolverine.com. This binding action stimulates protein synthesis, a fundamental process for muscle hypertrophy and growth swolverine.comswolverine.comswolverine.comundimebahia.com.brsmolecule.compatch.com. The compound's ability to promote rapid muscle mass increases is attributed to its high binding affinity to these androgen receptors and its role in accelerating protein synthesis swolverine.comswolverine.compatch.com.

Impact on Nitrogen Retention and Muscle Tissue Remodeling

A critical aspect of this compound's anabolic activity involves its impact on nitrogen retention. This compound promotes the increased retention of nitrogen within muscle cells swolverine.comswolverine.comundimebahia.com.brpatch.comtrefpuntstan.be. Nitrogen is an essential component of amino acids, which are the building blocks of proteins. Maintaining a positive nitrogen balance is crucial as it enhances muscle protein synthesis, thereby supporting both muscle gain and the preservation of existing muscle tissue swolverine.compatch.comtrefpuntstan.be. This improved nitrogen balance creates an optimal environment for muscle building and contributes to muscle tissue remodeling undimebahia.com.brpatch.com.

Pharmacokinetics

The pharmacokinetic profile of this compound governs its absorption, distribution, metabolism, and excretion within the body.

Systemic Metabolism and Biotransformation Pathways

This compound (MENT) is a potent synthetic androgen. When administered as this compound acetate (B1210297) (MENT Ac), a prodrug, it undergoes rapid hydrolysis in vivo to yield this compound (MENT), which is the biologically active compound oup.comnih.gov.

A significant characteristic of this compound's metabolism is its resistance to the 5α-reductase enzyme swolverine.comhelsinki.fioup.comnih.govswolverine.combioscientifica.comnih.gov. This resistance prevents its conversion into dihydrotestosterone (DHT), which is a common metabolic pathway for other androgens like testosterone swolverine.comswolverine.comswolverine.comnih.gov. However, this compound is a substrate for aromatase, an enzyme that converts androgens into estrogens, leading to the formation of 7α-methylestradiol as a metabolite wikipedia.orgnih.gov.

Pharmacokinetic studies in men have shown that this compound has a relatively fast metabolic clearance rate (MCR). The average terminal half-life of MENT is approximately 40 minutes helsinki.finih.gov. The metabolic clearance rate has been reported to be around 2,360 L/day nih.gov or 1790 ± 140 L/day nih.gov. This rapid MCR, compared to testosterone, is partly due to this compound's lack of binding to sex hormone-binding globulin (SHBG) nih.gov. Hydroxylation reactions represent a major metabolic pathway for this compound smolecule.comresearchgate.net. This compound is also identified as a substrate for side-chain cleavage enzyme (side-chain cleavage cytochrome P450), which can facilitate its oxidative metabolism into various metabolites that may retain similar biological activity biosynth.com.

Identification of Human and Animal Metabolites

Research into this compound's metabolism has identified specific metabolites in both human and animal systems. In humans, three urinary metabolites of MENT have been identified, which are detectable at high concentrations for approximately 14 hours following administration wada-ama.org. Further research aims to thoroughly investigate human MENT metabolism, including the sensitive detection and structural elucidation of all formed metabolites, considering inter-individual differences wada-ama.org.

In animal studies, the equine metabolism of this compound has been investigated in vitro, indicating that hydroxylation reactions are a primary metabolic pathway researchgate.net. Studies in Sprague-Dawley rats, using tritium-labeled this compound (³H-MENT), showed that radioactivity was initially highest in the duodenal contents within the first 30 minutes post-injection researchgate.net. Specific uptake of the steroid was observed in target tissues such as the ventral prostate and seminal vesicles after 6 hours researchgate.net. Excretion of ³H-MENT in rats occurred in approximately equal amounts via feces and urine by 30 hours, suggesting biliary excretion as a significant elimination route researchgate.net. The aromatized metabolite, 7α-methylestradiol, is also a known product of this compound's biotransformation wikipedia.orgnih.gov.

Table 2: Key Pharmacokinetic Parameters of this compound (MENT) in Men

ParameterValueSource
Terminal Half-Life~40 minutes helsinki.finih.gov
Metabolic Clearance Rate2,360 L/day or 1790 ± 140 L/day nih.govnih.gov
SHBG BindingNo significant binding nih.gov

Investigational Therapeutic Applications of Trestolone

Male Hormonal Contraception Research

Trestolone has been explored as a promising candidate for male hormonal contraception due to its ability to effectively suppress spermatogenesis. wikidoc.org

Induction of Spermatogenesis Inhibition (Oligozoospermia and Azoospermia)

This compound acts as a potent inhibitor of the release of gonadotropin hormones, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. wikidoc.org This inhibition leads to a drastic reduction in the production of endogenous testosterone (B1683101), thereby creating an endocrine environment that is not conducive to spermatogenesis. wikidoc.org Sufficient and regular administration of this compound has been shown to induce severe oligozoospermia (low sperm count) or azoospermia (absence of sperm) in most male patients, leading to infertility. wikidoc.orgncats.io Research findings indicate significant efficacy in reducing sperm production.

Table 1: Mechanism of Spermatogenesis Inhibition by this compound

Hormone SuppressedEffect on TestesOutcome on Spermatogenesis
Follicle-Stimulating Hormone (FSH)Creates unsuitable environment for sperm productionImpaired spermatogenesis wikidoc.org
Luteinizing Hormone (LH)Drastically curtails testosterone productionImpaired spermatogenesis wikidoc.org
Endogenous TestosteroneDeprives testes of signals required for spermatogenesisSevere oligozoospermia or azoospermia wikidoc.orgncats.io

Reversibility of this compound-Induced Infertility

A crucial aspect of this compound's potential as a male contraceptive is the reversibility of its effects on fertility. Studies have demonstrated that this compound-induced sterility is typically and quickly reversible upon discontinuation of the compound. wikidoc.orgncats.io The recovery of gonadotropin secretion and spermatogenesis, along with the restoration of fertility, occurs once the treatment is stopped. researchgate.net This rapid reversibility is a key advantage for a potential male contraceptive. reddit.com

Historical Clinical Trials in Male Contraception

This compound, under the brand name MENT, was investigated as a potential male contraceptive by the Population Council. wikidoc.orgwikipedia.org Throughout the 1990s and early 2000s, it was evaluated in clinical trials, primarily in the form of a contraceptive implant. wikipedia.orgresearchgate.net The development of MENT was aimed at providing an alternative to testosterone-based contraceptive regimens, which often required large amounts of testosterone to achieve long-term infertility. researchgate.net Despite reaching clinical testing, the this compound implant was not approved or commercially marketed. wikipedia.orgresearchgate.net

Androgen Replacement Therapy and Hypogonadism Studies

Beyond contraception, this compound has also been studied for its utility in androgen replacement therapy and in the management of hypogonadism. ncats.ioresearchgate.net

Efficacy in Maintaining Androgenic Milieu

This compound is a potent synthetic androgen. ncats.ioresearchgate.net In studies involving hypogonadal men, this compound (MENT) demonstrated efficacy in maintaining sexual behavior and mood states, with effects comparable to those observed with testosterone. ncats.ionih.gov As a result of this compound's gonadotropin-suppressing qualities, serum testosterone levels decrease in patients. wikidoc.org However, the inherent androgenic and anabolic properties of this compound largely compensate for this decline, effectively replacing testosterone's role as the primary male hormone in the body and mitigating undesirable effects typically associated with inadequate testosterone levels, such as fatigue, loss of skeletal muscle mass, and reduced libido. wikidoc.org

Prostate-Sparing Characteristics in Androgen Replacement

A significant characteristic of this compound is its resistance to 5α-reductase, an enzyme that converts testosterone into dihydrotestosterone (B1667394) (DHT). ncats.ioresearchgate.netswolverine.com This resistance means that this compound exhibits decreased activity at the prostate compared to testosterone. ncats.ioresearchgate.netswolverine.com This prostate-sparing property may offer advantages over traditional testosterone-based regimens for long-term androgen replacement therapy or as a component of male contraception by potentially reducing the risk of prostate-related issues. ncats.ioresearchgate.netswolverine.com Animal studies, such as those conducted on orchidectomized rats, have indicated that lower to mid-doses of this compound can promote muscle gain with a comparatively smaller effect on the prostate. bioscientifica.com

Table 2: Comparison of this compound and Testosterone Regarding Prostate Impact

FeatureThis compound (MENT)Testosterone
5α-Reductase ConversionResistant to 5α-reductase ncats.ioresearchgate.netswolverine.comConverts to DHT via 5α-reductase swolverine.com
Activity at ProstateDecreased activity ncats.ioresearchgate.netswolverine.comHigher activity swolverine.com
Potential BenefitReduced occurrence of prostate disease ncats.ioresearchgate.netswolverine.comPotential for prostate stimulation/enlargement researchgate.net

Research on Muscle Wasting Syndromes (Cachexia)

Preclinical Evidence for Anabolic Effects on Skeletal Muscle

Preclinical investigations have provided evidence of this compound's significant anabolic effects on skeletal muscle. This compound (MENT) has demonstrated superior anabolic action on the levator ani muscle when compared to testosterone in animal models nih.gov. In studies involving aged male orchidectomized rats, this compound was shown to fully rescue the hypogonadal loss of lean mass and restore muscle fiber type composition nih.gov. Its ability to directly stimulate muscle protein synthesis contributes to its capacity for promoting significant lean muscle growth, even at relatively smaller doses swolverine.com.

Clinical Investigations in Muscle Atrophy Conditions

While the broader class of Selective Androgen Receptor Modulators (SARMs), which share some functional characteristics with this compound, has been investigated in human studies for muscle wasting syndromes such as cachexia and sarcopenia, direct clinical investigations specifically focused on this compound for these conditions are not extensively detailed in the available research wikipedia.org. General SARM research indicates improvements in lean body mass in human trials; however, consistent improvements in strength and physical function have not always been conclusively demonstrated wikipedia.org.

Bone Health and Osteoporosis Research

Potential in Osteoporosis Management

In preclinical settings, both this compound (MENT) and testosterone proved effective as replacement therapies for stimulating bone in hypogonadal rats nih.gov. However, human studies involving this compound implants have yielded varied results concerning bone mass. A single this compound implant dose appeared to provide subphysiological androgen replacement, which was associated with a decrease in lumbar spine bone mineral density. A two-implant dose, while maintaining most androgen-dependent functions, did not prevent bone mass loss researchgate.net. This suggests that while preclinical data indicates bone-protective potential, the efficacy of this compound in maintaining or increasing bone mineral density in humans requires further investigation and optimization of administration strategies researchgate.net.

Other Investigational Therapeutic Areas

Male Contraception: this compound (7α-methyl-19-nortestosterone) was developed by the Population Council as a promising candidate for hormonal male contraception nih.govwikidoc.orgdrugbank.com. Its mechanism involves potent inhibition of the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for spermatogenesis wikidoc.orgdrugbank.com. This suppression leads to severe oligozoospermia or azoospermia (low or absent sperm count), resulting in temporary infertility wikidoc.org. Research indicates that this compound-induced sterility is quickly reversible upon discontinuation wikidoc.org.

Hormonal Replacement Therapy (HRT) for Hypogonadism: this compound has been investigated as a potential androgen replacement therapy for male hormonal deficiencies, including hypogonadism nih.govdrugbank.comresearchgate.net. It exhibits significant androgenic and anabolic properties, and its use is not associated with the loss of male secondary sex characteristics ncats.io. Despite promising initial findings, its development for andropause control was discontinued (B1498344) after reaching Phase II clinical trials ncats.io.

Prostate Health: A notable characteristic of this compound is its inability to convert into dihydrotestosterone (DHT) swolverine.com. This property suggests a potential advantage in androgen replacement therapy, as it could contribute to health-promoting effects by potentially reducing the incidence of prostate disease compared to testosterone, which undergoes conversion to DHT ncats.io.

Lipolytic Action: Preclinical studies have indicated that this compound (MENT) possesses a stronger lipolytic action compared to testosterone, resulting in a greater reduction in fat mass and serum leptin levels nih.gov.

Adverse Effects and Safety Profile in Research Contexts

Hepatic System Considerations

Trestolone, like other anabolic steroids, can induce abnormalities in liver enzyme markers and lead to hepatotoxicity. droracle.aiswolverine.com The risk of liver injuries among anabolic steroid users, including those using this compound, can be as high as 38.5%. droracle.aidroracle.ai

Elevated liver transaminases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are common findings associated with this compound and other anabolic steroid use. droracle.aiswolverine.comdroracle.aieuropeanreview.org Other enzymes like gamma glutamyl transpeptidase (GGT) and sorbitol dehydrogenase (SDH) have also shown increases in research models. nih.gov The 17-α-alkylation modification in this compound, which facilitates oral administration, is also implicated in its increased hepatotoxicity due to slower clearance in the liver. droracle.ai Studies using animal models, such as rabbits, have demonstrated that this compound (MENT) can increase serum liver enzymes, albeit to a lesser extent than some other synthetic androgens like 17α-methyltestosterone (MT). nih.gov These elevated enzyme levels can return to baseline following cessation of administration. nih.gov

The precise mechanisms underlying this compound-associated hepatotoxicity are not yet fully elucidated but are believed to involve several pathways. These may include oxidative stress, cholestasis, and disturbances in antioxidative factors within the liver. droracle.ai Anabolic-androgenic steroids, including this compound, can interfere with bile transporters, mediate damage to intrahepatic microfilaments, and upregulate genes involved in bile acid synthesis, leading to the accumulation of bile acids and subsequent cholestasis. wjgnet.com Furthermore, the activation of androgen receptors by AAS may contribute to an increase in reactive oxygen species levels and enhanced mitochondrial beta-oxidation, both of which can contribute to hepatocellular injury. nih.gov The 17-alpha-alkylation of this compound contributes to its hepatotoxic potential by impeding its metabolic clearance in the liver. droracle.ai

Hepatotoxicity related to this compound and other anabolic steroids can manifest in various forms, including elevated liver transaminases, acute cholestatic syndrome, chronic vascular injury, hepatic tumors, and toxicant-associated fatty liver disease (TAFLD). droracle.aidroracle.ai

Cholestasis: This condition, characterized by impaired bile flow, is a recognized manifestation of liver injury with anabolic steroid use. droracle.aidroracle.aieuropeanreview.org While not as extensively established for C-17 substituted androgens like this compound, high doses in animal models have shown similar cholestasis, potentially due to reduced bile salt transporter proteins and disruption of intrahepatic microfilaments. europeanreview.orgwjgnet.comresearchgate.netnih.gov

Hepatic Tumors: Long-term administration of androgens, including this compound, has been associated with the development of hepatic tumors, which can include hepatocellular adenomas and, less commonly, hepatocellular carcinomas. droracle.aidroracle.aieuropeanreview.orgwjgnet.com Some growths initially believed to be hepatocellular carcinomas have been identified as benign hyperplastic lesions that may regress upon discontinuation of AAS use. europeanreview.org

Fatty Liver (Toxicant-Associated Fatty Liver Disease - TAFLD): Studies have indicated that anabolic steroid use can induce TAFLD. For instance, a study on asymptomatic non-competitive bodybuilders showed that 12.6% of AAS users developed TAFLD. droracle.aidroracle.aieuropeanreview.orgnih.govresearchgate.net

Cardiovascular System Impacts

This compound can exert significant effects on the cardiovascular system, primarily through alterations in lipid profiles and hematological parameters.

Research indicates that this compound can negatively alter lipid profiles, leading to dyslipidemia. swolverine.comswolverine.comswolverine.comswolverine.comechemi.comswolverine.comswolverine.comnih.gov This typically involves a decrease in high-density lipoprotein (HDL) cholesterol (often referred to as "good cholesterol") and an increase in low-density lipoprotein (LDL) cholesterol ("bad cholesterol"). swolverine.comeuropeanreview.orgswolverine.comswolverine.comswolverine.comswolverine.comswolverine.comamazon.com This shift in lipid profiles can heighten the risk of cardiovascular events, such as heart attacks, strokes, and vascular inflammation. swolverine.comswolverine.com Substantial decreases in HDL cholesterol have been particularly observed with supraphysiologic doses of androgens and in the context of anabolic androgen use among athletes. nih.gov

This compound has been shown to significantly increase red blood cell (RBC) production. swolverine.com This effect leads to elevated hematocrit levels and an increase in blood viscosity. swolverine.com An increase in hemoglobin and hematocrit is indicative of erythrocytosis, a condition characterized by an abnormally high concentration of red blood cells. discountedlabs.com Increased blood viscosity due to erythrocytosis can contribute to various potentially life-threatening medical issues, including an increased risk of thromboembolic events. discountedlabs.com Similar hematological effects, such as increased hematocrit and hemoglobin, have been observed in studies involving testosterone (B1683101) replacement therapy (TRT), highlighting a link between androgen levels and erythropoiesis. discountedlabs.comfrontiersin.org

Endocrine System Dysregulation

This compound (7α-methyl-19-nortestosterone, MENT) is a synthetic androgen initially developed as a candidate for hormonal male contraception wikidoc.orgnih.gov. Its mechanism of action involves potent inhibition of gonadotropin release from the pituitary gland wikidoc.orgdrugbank.com. This compound exerts its effects by binding to both androgen receptors and progestogen receptors researchgate.netresearchgate.net. As a potent anabolic agent, it is resistant to 5α-reductase, a characteristic that contributes to its strong anabolic action without leading to high estrogenic or dihydrotestosterone (B1667394) (DHT)-related side effects swolverine.comswolverine.com.

Suppression of Endogenous Gonadotropin Production

A primary effect of this compound in research contexts is its potent inhibition of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) wikidoc.orgnih.govdrugbank.com. This suppression of gonadotropins results in a notable decline in serum testosterone levels wikidoc.org. The disruption of LH and FSH is critical for spermatogenesis, as both hormones, along with testosterone, are necessary for the process to occur in the testes wikidoc.org. Consequently, administration of sufficient quantities of this compound can lead to severe oligozoospermia or azoospermia, thereby inducing infertility, by creating an endocrine environment that is unfavorable for sperm production wikidoc.org. This compound is known to heavily suppress the Hypothalamic-Pituitary-Gonadal (HPG) axis, even at low concentrations swolverine.comswolverine.comswolverine.comswolverine.com. This profound suppression can manifest in symptoms such as low libido, fatigue, mood swings or depression, and a reduction in testicular volume and sperm count swolverine.com.

Hypothalamic-Pituitary-Gonadal Axis Recovery Post-Cessation

While this compound-induced sterility has been observed to be quickly reversible upon discontinuation in some research wikidoc.org, the compound's significant suppressive effect on the HPG axis necessitates a structured post-cessation recovery protocol. A robust and carefully planned Post-Cycle Therapy (PCT) is considered essential to facilitate the restoration of endogenous testosterone production, mitigate symptoms of hypogonadism, preserve physiological gains, and prevent muscle loss or estrogen dominance swolverine.comswolverine.com.

Studies on the recovery of the HPG axis after the cessation of androgenic anabolic steroid (AAS) use, which includes compounds like this compound, suggest that spontaneous recovery can take up to 24 months probl-endojournals.runih.gov. A study involving male AAS users demonstrated that a three-month period of cessation combined with PCT resulted in the restoration of the HPG axis in 79.5% of the participants. However, in 20.5% of the cases, full recovery did not occur within this timeframe probl-endojournals.runih.gov. The extent of testosterone level recovery was found to correlate with factors such as the duration of AAS use, the total amount consumed, the specific dose, and the type of AAS administered probl-endojournals.runih.gov.

Table 1: HPG Axis Recovery in AAS Users Post-Cessation with PCT (3 Months)

OutcomePercentage of Participants
HPG Axis Restoration (Satisfying Recovery)79.5% probl-endojournals.runih.gov
HPG Axis Non-Restoration (Poor Recovery)20.5% probl-endojournals.runih.gov

Other Systemic and Physiological Effects in Research

Beyond its endocrine and cardiovascular implications, research on this compound has identified several other systemic and physiological effects. This compound exhibits potent anabolic and androgenic properties smolecule.com. It has been shown to rapidly stimulate protein synthesis and promote lean muscle hypertrophy swolverine.comswolverine.com. Furthermore, studies indicate that this compound can enhance strength and explosive power swolverine.com and accelerate post-exercise recovery by promoting faster muscle tissue repair, reducing soreness, and enabling higher training frequency swolverine.comswolverine.comswolverine.com.

However, these effects are accompanied by potential risks. As a methylated compound, this compound, particularly in oral formulations, can lead to elevated liver enzymes, indicating hepatic stress swolverine.com. Research on anabolic steroid users, including those who have used this compound, highlights a risk of liver injuries such as hepatotoxicity, fatty liver, and liver neoplasms, with the prevalence of elevated liver enzymes potentially reaching 38.5% droracle.ai. The 17-α-alkylation modification in this compound contributes to its hepatotoxicity due to slower hepatic clearance droracle.ai. Other potential risks observed in research include an increased risk of prostate cancer smolecule.com and neuropsychiatric effects such as mood swings and aggression smolecule.comreddit.com.

Conversely, this compound's inability to convert to DHT may result in fewer androgenic side effects like hair loss, acne, or prostate enlargement compared to compounds that undergo DHT conversion swolverine.comswolverine.comswolverine.com. This compound has also been investigated for its potential as a human male contraceptive, with studies indicating its ability to inhibit spermatogenesis without inducing androgen deficiency researchgate.netresearchgate.netresearchgate.net. Additionally, it has been shown to inhibit equine and human steroid aromatase enzymes researchgate.netresearchgate.netresearchgate.net.

Research Methodologies and Analytical Approaches for Trestolone

In Vitro Experimental Models

In vitro studies provide foundational insights into Trestolone's direct interactions with biological targets and its metabolic transformations. These controlled laboratory settings allow for precise analysis of specific mechanisms.

Cell-based bioassays are a primary method for assessing this compound's affinity and activity at steroid hormone receptors. This compound has been identified as a potent androgen in bioassays utilizing HeLa cells transfected with the human androgen receptor (AR) and in human AR CALUX bioassays. researchgate.net These studies demonstrate its strong binding capabilities to the human androgen receptor. researchgate.net Furthermore, this compound also exhibits significant binding to the human progesterone (B1679170) receptor. researchgate.net Its high affinity for androgen receptors in skeletal muscle initiates transcriptional events that promote protein synthesis. swolverine.com

Enzymatic assays are employed to investigate how this compound interacts with various enzymes involved in steroid metabolism. A notable characteristic of this compound is its resistance to conversion into dihydrotestosterone (B1667394) (DHT) and its independence from 5α-reduction, which is attributed to the steric hindrance caused by an additional methyl group. swolverine.comnih.govswolverine.com This resistance contributes to its consistent and predictable activity profile. swolverine.com Research has also shown that this compound can inhibit both equine and human steroid aromatase enzymes, indicating its minimal aromatization. researchgate.netswolverine.comresearchgate.net Studies involving human liver microsomes have been conducted to analyze the hydrolysis rates of this compound prodrugs, providing insights into their metabolic stability. kaimosi.com this compound is also known to undergo oxidative metabolism, yielding various metabolites. biosynth.com

In Vivo Animal Studies

In vivo animal models are indispensable for evaluating the systemic effects of this compound, including its anabolic and androgenic actions, and its impact on reproductive endocrinology.

Rodent models, particularly rats and mice, are extensively used to quantify the anabolic and androgenic effects of this compound. In vivo rat models have confirmed this compound's potency as an androgen. researchgate.netresearchgate.net Its anabolic effects have been observed to be up to 10 times more potent than those of testosterone (B1683101) in animal models. swolverine.comdroracle.ai Studies in orchidectomized rats have shown that this compound (MENT) effectively restores the weight of androgen-sensitive organs, such as the seminal vesicles (SV), ventral prostate (VP), and levator ani (LA). nih.gov Notably, this compound demonstrated a superior anabolic action on the levator ani muscle compared to testosterone in these models. nih.gov Beyond organ weight, this compound also rescued the hypogonadal loss of lean mass, restored muscle fiber type composition, and increased trabecular bone volume. nih.gov Furthermore, it more strongly suppressed endocortical bone formation and bone turnover rate, and reduced fat mass and serum leptin levels to a greater extent than testosterone. nih.gov Comparative studies have also investigated its growth-promoting effects on the prostate and levator ani muscle in LPB-tag transgenic mice. ncats.ioncats.io

Table 1: Effects of this compound (MENT) vs. Testosterone (T) on Androgen-Sensitive Organs in Orchidectomized Rats nih.gov

OrganThis compound (MENT) Effect (vs. Orchidectomy)Testosterone (T) Effect (vs. Orchidectomy)Comparison (MENT vs. T)
Seminal Vesicles (SV)Restored weight, increased above Sham levelRestored weightSimilar
Ventral Prostate (VP)Restored weightRestored weightSimilar
Levator Ani (LA)Restored weight, increased above Sham levelRestored weightSuperior anabolic action of MENT

Non-human primate models are crucial for studying this compound's impact on the hypothalamic-pituitary-gonadal (HPG) axis, particularly in the context of male contraception. This compound has been investigated as a potential male contraceptive due to its ability to inhibit spermatogenesis without inducing androgen deficiency. researchgate.netresearchgate.net Even at low concentrations, this compound acts as a potent inhibitor of the release of gonadotropin hormones, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikidoc.org The suppression of FSH release by this compound creates an endocrine environment that is not conducive to spermatogenesis. wikidoc.org Additionally, the inhibition of LH further impairs sperm production by significantly reducing testosterone synthesis. wikidoc.org Regular administration of sufficient doses of this compound has been shown to induce severe oligozoospermia or azoospermia, leading to infertility, which is typically reversible upon discontinuation of treatment. wikidoc.org

Human Clinical Research Protocols

Human clinical research protocols for this compound have primarily focused on its potential as a male hormonal contraceptive and for hormone replacement therapy. This compound (MENT) was developed as a candidate drug for these applications. droracle.aiwikidoc.orgdrugbank.com While it progressed to Phase II clinical trials for andropause control, its development in this area was subsequently discontinued (B1498344). ncats.ioncats.io Clinical trials have documented a dose-dependent suppression of gonadotropins (LH/FSH) and a significant reduction in testosterone levels (up to 90%) in male subjects. Current research protocols are re-investigating human this compound metabolism, employing administration trials with deuterated this compound to enable sensitive detection of its metabolites using hydrogen isotope ratio mass spectrometry. wada-ama.org High-resolution/high-accuracy mass spectrometry is then used to elucidate the chemical structures of these metabolites. wada-ama.org Further trials involve collecting samples from volunteers after the administration of unlabeled this compound to confirm findings from deuterated excretion studies and to account for inter-individual differences in steroid metabolism, with the aim of identifying metabolites most suitable for drug testing. wada-ama.org Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are integral to these protocols, allowing for the correlation of free steroid concentrations with the suppression of the HPG axis.

Regulatory Status and Ethical Considerations in Trestolone Research

Investigational Compound Status and Lack of Regulatory Approval for Clinical Use

Trestolone (MENT) is a synthetic androgen that was initially developed by the Population Council as a prospective candidate for hormonal male contraception and hormone replacement therapies wada-ama.orgdrugbank.compharmaoffer.combionity.com. Despite demonstrating promising results in the 1990s for these applications, this compound did not achieve full clinical approval, primarily due to identified side effects wada-ama.org. Currently, this compound remains classified as an investigational compound drugbank.combionity.comprobes-drugs.org. In the United States, it lacks approval from the Food and Drug Administration (FDA) for human use, and there is limited clinical research available to support its safety for such purposes droracle.aiswolverine.comswolverine.comswolverine.com.

Implications of "Research Chemical" Designation for Scientific Inquiry

This compound is frequently marketed and sold as a "research chemical," explicitly stating that it is not intended for human consumption swolverine.comswolverine.com. This designation has led to the emergence of a "gray market" where the compound is accessible through online platforms rather than conventional pharmaceutical distribution channels swolverine.com. In the U.S., this compound acetate (B1210297) is regulated as a Schedule III compound caymanchem.com. More broadly, this compound (MENT) is categorized as a Schedule III controlled substance under the Anabolic Steroid Control Act of 2004, which renders its purchase, sale, or use without a prescription illegal swolverine.com. The "research chemical" classification strictly limits its use in scientific inquiry to research and forensic applications, prohibiting its use in humans or animals for non-research purposes caymanchem.com. Consequently, research efforts concerning this compound have predominantly concentrated on investigating its effects in animal models or elucidating its mechanisms of action smolecule.com.

Ethical Guidelines for Human and Animal Research with Androgenic Compounds

Research involving androgenic compounds, whether in human subjects or animals, is governed by stringent ethical guidelines to ensure the welfare and rights of participants and subjects.

Human Research: All research involving human participants must adhere to fundamental ethical principles, including respect for persons, beneficence, and justice, to safeguard their dignity, rights, and welfare who.intcioms.chnih.gov. Such studies necessitate review and approval by an independent ethics committee, such as a Research Ethics Review Committee (ERC) or Institutional Review Board (IRB) who.int. Key ethical considerations for human research include obtaining informed consent from participants, ensuring fair subject selection, conducting a favorable risk-benefit analysis, undergoing independent review, and demonstrating respect for all potential and enrolled subjects cioms.chnih.govnih.gov. Guiding frameworks for these ethical standards include the World Medical Association Declaration of Helsinki and the International Ethical Guidelines for Biomedical Research Involving Human Subjects (CIOMS) who.intcioms.ch.

Animal Research: Animal studies, particularly those involving androgenic compounds, must be conducted in strict accordance with institutional ethical standards, established guidelines (e.g., ARRIVE guidelines), and all relevant regulations mdpi.comoup.com. Ethical guidelines for animal research are centered around principles such as respecting the dignity of animals, considering alternatives to animal use (Replacement), ensuring proportionality by balancing potential suffering with anticipated benefits, reducing the number of animals used (Reduction), and minimizing suffering while enhancing animal welfare (Refinement) forskningsetikk.nonih.govanimal-journal.eu. This framework is commonly known as the "3Rs" principle nih.gov. Researchers are mandated to be proficient in handling the specific animal species, minimize any pain or discomfort, and provide appropriate anesthesia and post-operative care nih.govanimal-journal.eu. The justification for using animals in research must be based on a thorough cost-benefit analysis animal-journal.eu.

Anti-Doping Regulations and Methodologies for Detection in Sport

This compound (7α-methyl-19-nortestosterone, MENT) is recognized by the World Anti-Doping Agency (WADA) as a prohibited substance. While not always explicitly listed by its name on the WADA Prohibited List, it falls under the category of S1 Anabolic Agents wada-ama.orgwada-ama.org. As of the 2024 WADA Prohibited List, this compound has been added as an explicit example within the S1 Anabolic Agents category usada.orgaph.gov.au. Its presence is banned in all competitive sports, and a positive test can lead to severe consequences, including disqualification, financial penalties, and damage to an athlete's reputation swolverine.com. The WADA Prohibited List serves as a mandatory International Standard for anti-doping efforts globally wada-ama.org.

Methodologies for Detection: The detection of this compound in athletes relies on advanced analytical methodologies. Human urinary metabolites of MENT have been identified, with initial research indicating that three specific metabolites could be detected in urine at high concentrations for approximately 14 hours wada-ama.org. Ongoing research endeavors are focused on re-investigating the human metabolism of MENT to discover additional metabolites that could be detectable over longer periods and at lower concentrations, thereby enhancing detection windows for drug testing wada-ama.org.

Anti-doping laboratories accredited by WADA employ comprehensive and highly sensitive screening procedures. These primarily utilize gas chromatography-mass spectrometry (GC-MS) and increasingly incorporate liquid chromatography-mass spectrometry (LC-MS) for the detection of anabolic steroids cleancompetition.orgresearchgate.net. Furthermore, carbon isotope ratio mass spectrometry (CIRMS) plays a crucial role in distinguishing between endogenous and exogenously administered natural androgens researchgate.net. Specific research projects are continuously dedicated to developing and refining this compound testing protocols to improve detection capabilities cleancompetition.org.

Compound Information

Future Directions and Unanswered Questions in Trestolone Research

Long-Term Safety and Efficacy Profile Elucidation

A comprehensive understanding of the long-term safety and efficacy of trestolone remains a primary research imperative. Although initial studies explored its potential, the compound did not receive full clinical approval due to concerns about side effects. wada-ama.org Current knowledge is largely derived from shorter-term studies and anecdotal reports, which are insufficient to establish a definitive risk-benefit profile for chronic use.

Future research must prioritize longitudinal studies designed to systematically evaluate the effects of long-term this compound administration. Key areas of investigation should include:

Hormonal Axis: Characterization of the extent and reversibility of the suppression of the hypothalamic-pituitary-gonadal axis. swolverine.comswolverine.com

Bone Mineral Density: While developed for androgen replacement, some evidence suggests potential decreases in bone mineral density, warranting further investigation. wikipedia.org

Prostate Health: As a non-5α-reducible androgen, this compound is hypothesized to have a reduced impact on the prostate compared to testosterone (B1683101); however, long-term studies are needed to confirm this tissue selectivity. nih.gov

Elucidating a clear safety and efficacy profile through controlled, long-duration clinical trials is a critical next step before this compound can be reconsidered for any therapeutic application.

Development and Evaluation of Novel Delivery Systems

The pharmacokinetic properties of this compound, particularly its poor oral bioavailability and short half-life, necessitate parenteral administration. wikipedia.org While subcutaneous implants and intramuscular injections of this compound acetate (B1210297) have been developed, these methods have limitations in terms of patient convenience and steady-state drug release. wikipedia.orgepfl.ch The future of this compound as a viable therapeutic agent is closely linked to the development of more advanced and user-friendly delivery systems.

Research in this area should focus on:

Biodegradable Implants: Investigating novel polymer matrices, such as those based on polycaprolactone (PCL) or polylactic acid (PLA), could lead to the creation of biodegradable implants that provide sustained release over months or even years without the need for surgical removal. nih.govnih.gov

Transdermal Systems: Improving upon existing concepts for transdermal patches or gels to enhance absorption, ensure consistent delivery, and improve skin tolerability.

Nanotechnology-Based Delivery: Exploring nano-formulations like lipid nanoparticles or polymer-based nanoparticles could offer improved solubility, stability, and targeted delivery, potentially even opening avenues for oral administration by overcoming first-pass metabolism. nih.govresearchgate.net

3D-Printed Devices: Utilizing 3D printing technology to create customizable, biodegradable implants with precise and tailored drug release profiles. nih.govresearchgate.net

Successful innovation in delivery systems would significantly enhance the clinical applicability and patient compliance for long-term this compound therapy.

Investigation of this compound in Combination Therapies

The use of this compound in combination with other therapeutic agents is a significant and under-researched area. Anecdotal reports from the bodybuilding community describe the practice of "stacking" this compound with other anabolic-androgenic steroids (AAS) such as testosterone or nandrolone to achieve synergistic effects on muscle mass. steroiduck.commusclechemistry.com However, the safety and efficacy of these combinations have not been scientifically validated.

Furthermore, the potential for drug-drug interactions is extensive. A recent case report suggested a potential interaction between this compound acetate and the neuromuscular blocking agent reversal drug sugammadex. nih.gov Pharmacological databases list numerous potential interactions where this compound may alter the metabolism or efficacy of other drugs, and vice-versa. drugbank.comdrugbank.com

Systematic research is urgently needed to:

Evaluate Synergistic and Antagonistic Effects: Conduct controlled studies to assess the pharmacodynamic and pharmacokinetic interactions when this compound is co-administered with other hormones, such as testosterone, or other classes of drugs.

Identify Clinically Relevant Interactions: Investigate the potential for interactions with commonly prescribed medications to prevent adverse events in a potential clinical setting.

Establish Safe Combination Regimens: Should any combination prove beneficial (e.g., in hormone replacement therapy), rigorous trials are needed to determine optimal and safe dosing strategies.

Refinement of Metabolite Profiling for Comprehensive Detection

A complete understanding of this compound's metabolic fate is crucial for both therapeutic monitoring and anti-doping purposes. Currently, knowledge of its human metabolites is limited; only three urinary metabolites have been described, and they are detectable for a mere 14 hours post-administration. wada-ama.org This short detection window presents a significant challenge for anti-doping agencies.

Recognizing this gap, the World Anti-Doping Agency (WADA) has initiated a research project to reinvestigate the human metabolism of this compound. wada-ama.org The goals of this and future research should include:

Identification of Novel Metabolites: Employing advanced analytical techniques like high-resolution mass spectrometry (HRMS) and hydrogen isotope ratio mass spectrometry, similar to methods used for other androgens like trenbolone, to identify a broader range of metabolites. wada-ama.orgdshs-koeln.deresearchgate.net

Long-Term Metabolite Identification: The primary objective is to find unique, long-term metabolites that can extend the window of detection significantly beyond the current 14 hours. wada-ama.org

Characterization of Metabolic Pathways: Elucidating the complete chemical structures of new metabolites to better understand the biotransformation pathways of this compound in the human body. wada-ama.org

A more comprehensive metabolite profile would provide anti-doping organizations with more robust and reliable testing methods.

In-depth Analysis of Tissue-Specific Receptor Modulation

This compound's pharmacological profile is unique in that it acts as a potent agonist of both the androgen receptor (AR) and the progesterone (B1679170) receptor (PR). wikipedia.orgepfl.chfda.gov This dual activity is thought to contribute to its potent antigonadotropic effects, which are beneficial for its potential use as a male contraceptive. wikipedia.org Additionally, this compound is not a substrate for the 5α-reductase enzyme, meaning it is not converted to dihydrotestosterone (B1667394) (DHT). nih.gov This characteristic may reduce its androgenic effects in tissues like the prostate and skin compared to testosterone. swolverine.comnih.gov

However, the full spectrum of its tissue-specific actions remains poorly understood. Future research must conduct in-depth analyses to:

Map Receptor Activity: Determine the relative binding affinities and downstream effects of this compound and its metabolites on AR and PR in various key tissues (e.g., muscle, bone, prostate, breast, brain).

Understand Estrogenic Conversion: this compound can be aromatized into the estrogen 7α-methylestradiol. nih.gov The tissue-specific consequences of this conversion, and how it contributes to both anabolic effects and potential side effects, requires further elucidation.

Differentiate Anabolic and Androgenic Effects: Quantify the precise anabolic effects on muscle and bone versus the androgenic effects on tissues like the prostate, larynx, and sebaceous glands to scientifically validate its purported tissue selectivity. nih.gov

A clearer picture of its receptor modulation will be essential for predicting its therapeutic efficacy and potential side effects in different patient populations.

Comparative Research with Emerging Androgens and Selective Androgen Receptor Modulators (SARMs)

Since this compound was first developed, the landscape of androgenic compounds has evolved significantly with the emergence of new synthetic androgens and, notably, Selective Androgen Receptor Modulators (SARMs). SARMs are a class of compounds designed to provide the anabolic benefits of traditional androgens with fewer of the androgenic side effects. swolverine.com

To establish the potential therapeutic niche for this compound, rigorous, head-to-head comparative studies are necessary. While some informal comparisons exist, formal research is lacking. swolverine.comswolverine.comswolverine.com This research should aim to:

Compare Anabolic Potency: Directly compare the muscle- and bone-building capabilities of this compound against leading SARMs and other emerging androgens in validated preclinical models and, eventually, in clinical trials.

Evaluate Side Effect Profiles: Systematically assess key safety parameters, including effects on the prostate, cardiovascular markers, and hormonal suppression, relative to newer compounds.

Establish Relative Potency: Quantify the anabolic-to-androgenic ratio of this compound in direct comparison to other agents to provide a data-driven basis for its classification and potential use.

The table below presents a summary of reported anabolic and androgenic ratios for this compound and a comparator compound, highlighting the type of data needed from future comparative studies.

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
This compound (MENT) 2300650~3.5 : 1
Anavar (Oxandrolone) 322–63024~13-26 : 1
Data derived from literature and subject to variation based on assessment methodology. swolverine.comsteroiduck.com

Such comparative data will be crucial for determining if this compound offers any distinct advantages over newer, potentially more selective, anabolic agents.

Q & A

Q. What are the primary pharmacological mechanisms of Trestolone, and how do they differ from classical androgens like testosterone?

  • Methodological Answer : this compound (7α-methyl-19-nortestosterone, MENT) binds to androgen receptors (AR) with higher affinity than testosterone and exhibits potent progestogenic activity . To validate receptor binding kinetics, researchers should use competitive radioligand assays (e.g., AR binding assays with [³H]-R1881) and progesterone receptor (PR) transactivation assays in vitro. Comparative studies should include dose-response curves for testosterone, dihydrotestosterone (DHT), and this compound to quantify relative potency .

Q. What experimental models are most appropriate for studying this compound’s anabolic-to-androgenic ratio (A:A ratio)?

  • Methodological Answer : The A:A ratio is best evaluated using rodent models (e.g., Hershberger assay for androgenic effects and levator ani muscle hypertrophy for anabolic effects). Ensure standardized dosing (e.g., 0.1–1.0 mg/kg/day subcutaneously) and control groups receiving testosterone enanthate. Data normalization to baseline muscle mass and prostate weight is critical to minimize inter-subject variability .

Q. How can researchers address inconsistencies in this compound’s suppression of endogenous testosterone production across studies?

  • Methodological Answer : Discrepancies may arise from differences in dosage, administration routes (oral vs. injectable), or study duration. Use longitudinal designs with frequent serum sampling (e.g., LC-MS/MS for testosterone, LH, FSH) and include recovery phases to assess hypothalamic-pituitary-gonadal (HPG) axis rebound. Statistical models should account for individual variability in pharmacokinetics .

Advanced Research Questions

Q. How can contradictory findings on this compound’s hepatotoxicity be resolved through experimental design?

  • Methodological Answer : Conflicting hepatotoxicity data (e.g., ALT/AST elevation vs. no effect) require rigorous control of confounding variables:
  • Use isogenic rodent strains to reduce genetic variability.
  • Pair this compound with liver-specific biomarkers (e.g., cytochrome P450 activity, glutathione levels).
  • Conduct histopathological analysis post-trial to correlate biochemical markers with tissue damage.
    Triangulate results with in vitro hepatocyte cultures exposed to this compound metabolites .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on bone mineral density (BMD) in long-term studies?

  • Methodological Answer : Employ mixed-effects models to handle repeated BMD measurements (via DEXA scans) and adjust for covariates (age, baseline BMD). Bayesian hierarchical models can address missing data in longitudinal cohorts. Sensitivity analyses should test robustness against outliers and non-linear dose-response relationships .

Q. How should researchers design a double-blind, placebo-controlled trial to evaluate this compound’s efficacy in hormone replacement therapy (HRT) without exogenous testosterone?

  • Methodological Answer :
  • Population : Hypogonadal males stratified by baseline testosterone levels (<300 ng/dL).
  • Intervention : Randomized to this compound acetate (2–5 mg/day transdermal) vs. testosterone gel.
  • Outcomes : Primary—sexual function (IIEF-5); Secondary—lean mass (DEXA), HPG axis suppression (LH/FSH).
  • Blinding : Use matched placebo gels and centralized hormone assays to maintain blinding .

Q. What methodologies can isolate this compound’s progestogenic effects from its androgenic activity in vitro?

  • Methodological Answer :
  • Use PR-positive/AR-negative cell lines (e.g., T47D breast cancer cells) to assess progestogenic effects via luciferase reporter assays.
  • Compare results with AR-positive/PR-negative models (e.g., LNCaP cells).
  • Pharmacological inhibition (e.g., RU-486 for PR, flutamide for AR) can confirm receptor specificity .

Data Contradiction Analysis Framework

  • Step 1 : Map conflicting studies by variables (dosage, model, endpoint) to identify methodological heterogeneity .
  • Step 2 : Apply meta-regression to quantify the influence of study design on effect size (e.g., random-effects models in RevMan or R’s metafor).
  • Step 3 : Conduct replication studies with standardized protocols (e.g., CONSORT guidelines for clinical trials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trestolone
Reactant of Route 2
Trestolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.